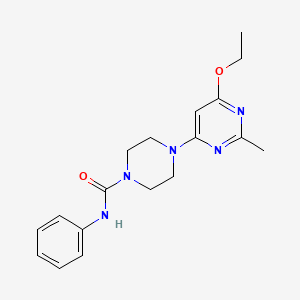

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-3-25-17-13-16(19-14(2)20-17)22-9-11-23(12-10-22)18(24)21-15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWGBNRMHFWVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide typically involves the reaction of 6-ethoxy-2-methylpyrimidine with N-phenylpiperazine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the heterocyclic core, substituents, and biological targets. Key examples include:

Table 1: Structural and Functional Comparison

Key Findings from Analog Studies

GOT1 Inhibition :

- Indole-based analogs (e.g., 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide) were identified via high-throughput screening as GOT1 inhibitors, with IC50 values ranging from 46–100 µM . Chloro-substitution at the indole 6-position improved potency (IC50 = 46 µM vs. 85 µM for the parent compound) .

- The target compound’s pyrimidine core may alter binding kinetics compared to indole derivatives due to differences in electron distribution and steric bulk .

Synthetic Accessibility: Urea-linked piperazines (e.g., 4-(3-chloroquinoxalin-2-yl)-N-phenylpiperazine-1-carboxamide) are synthesized via nucleophilic addition of isocyanates to piperazines, a method applicable to the target compound . Modifications at the pyrimidine 6-position (ethoxy vs. propoxy) influence yield and solubility .

Physicochemical Properties :

- Quinazoline derivatives (A2–A6) with fluorophenyl or chlorophenyl substituents exhibited melting points between 189–199°C, suggesting high crystallinity, a property likely shared with the target compound .

- Ethoxy groups (as in the target compound) may enhance metabolic stability compared to propoxy or hydroxylated analogs, which are prone to glucuronidation .

Biological Activity

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 946231-65-8 |

| Molecular Formula | C18H23N5O2 |

| Molecular Weight | 341.4075 g/mol |

| SMILES Notation | CCOc1nc(C)nc(c1)N1CCN(CC1)C(=O)Nc1ccccc1 |

This structure suggests potential interactions with biological targets due to the presence of both piperazine and pyrimidine moieties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine ring and subsequent modifications to introduce the pyrimidine and phenyl groups. The synthetic pathways often utilize various reagents and conditions that optimize yield and purity.

Anticancer Properties

Research indicates that derivatives of piperazine compounds, including those with similar structures to our target compound, exhibit significant anticancer activity. For instance, compounds containing pyrimidine structures have been shown to inhibit cancer cell proliferation effectively. A study reported that certain derivatives had IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may also possess similar properties.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, potentially including enzymes involved in cancer progression or receptors related to cell signaling pathways. The presence of electron-donating groups (like ethoxy and methyl) can enhance binding affinity and selectivity towards these targets.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that related compounds inhibit cell growth in various cancer types. For example, a derivative tested against MCF-7 breast cancer cells showed significant cytotoxicity with an IC50 value of approximately 0.65 µM, indicating strong potential for further development as an anticancer agent.

- SAR Analysis : Structure-activity relationship (SAR) studies highlight that modifications on the phenyl ring can significantly affect biological activity. Compounds with halogen substitutions often exhibit enhanced potency due to improved lipophilicity and electronic effects.

- Toxicology Studies : Preliminary toxicological assessments are crucial for evaluating the safety profile of new compounds. Current research indicates that while some derivatives show promising activity, they also require careful evaluation for adverse effects on normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.